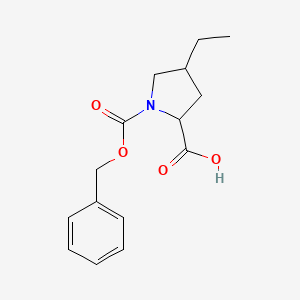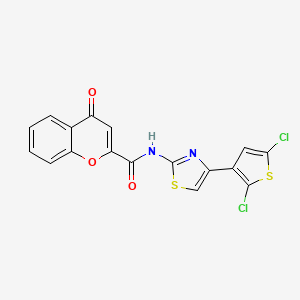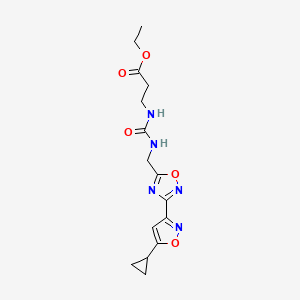
3-(3-((3-(5-ciclopropilisoxazol-3-il)-1,2,4-oxadiazol-5-il)metil)ureido)propanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound that has garnered attention in both the scientific and industrial communities It is characterized by a complex molecular structure featuring an ethyl ester group, a urea derivative, and a unique cyclopropylisoxazol-oxadiazole moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic reactions and as an intermediate in the development of novel compounds.
Biology
In biological research, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, making it a potential candidate for drug discovery and development.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of materials with specific properties, such as polymers and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate can be achieved through multi-step organic reactions The primary synthetic route involves the formation of the 5-cyclopropylisoxazole ring, followed by the construction of the 1,2,4-oxadiazole ring
Formation of the 5-cyclopropylisoxazole ring: : This step typically involves a cyclization reaction using appropriate cyclopropyl precursors and nitrile oxides under mild reaction conditions.
Construction of the 1,2,4-oxadiazole ring: : A cyclization reaction using appropriate reagents such as amidoximes and acid chlorides.
Introduction of the ureido group: : This step involves the reaction of isocyanates with suitable amine derivatives.
Esterification: : The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic amounts of acid or base.
Industrial Production Methods
Industrial production of this compound can utilize similar synthetic routes with optimization for large-scale production. Techniques such as flow chemistry, automation, and use of industrial-scale reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Reduction of certain functional groups within the molecule using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield the corresponding alcohols or amines.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. For instance, it could inhibit or activate enzymes involved in metabolic pathways, or modulate receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-((3-(4-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,3,4-oxadiazol-5-yl)methyl)ureido)propanoate
Unique Features
Compared to other similar compounds, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate stands out due to its unique structural arrangement. The specific position of the cyclopropylisoxazole and oxadiazole rings, combined with the ureido group, may impart unique chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate, highlighting its synthesis, reactions, applications, and mechanism of action. By examining its unique features and comparing it with similar compounds, we can appreciate its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
ethyl 3-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-2-23-13(21)5-6-16-15(22)17-8-12-18-14(20-25-12)10-7-11(24-19-10)9-3-4-9/h7,9H,2-6,8H2,1H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQJJLXYJBVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2463752.png)
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2463754.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2463756.png)
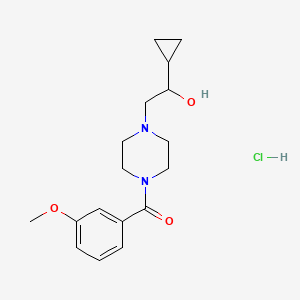
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463761.png)
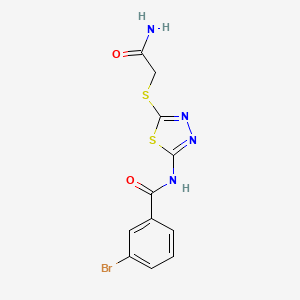

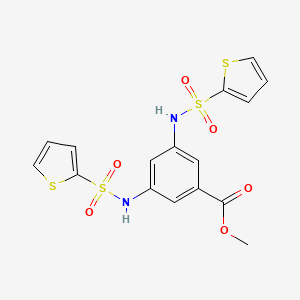
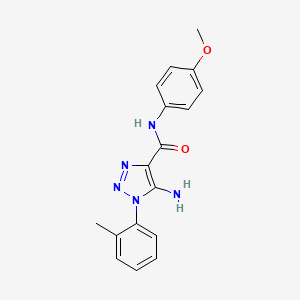
![Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2463769.png)
![methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate](/img/structure/B2463771.png)
